4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Overview
Description
“4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is a chemical compound with the CAS Number: 2209086-85-9 . It has a molecular weight of 175.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 . This code provides a textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It is stored at ambient temperature .Scientific Research Applications
Synthesis and Incorporation into Peptides
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol derivatives have been synthesized and incorporated into linear and cyclic peptides. This synthesis starts from [1.1.1]propellane, producing rigid analogues of γ-aminobutyric acid which are then used in peptide chemistry (Pätzel et al., 2004).
Anti-Bone Cancer Activity
A heterocyclic compound synthesized using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol as a starting material demonstrated in vitro anticancer activities against human bone cancer cell lines. This compound was characterized for its anti-bone cancer activity and potential antiviral activity through molecular docking investigations (Lv et al., 2019).
Antioxidant and Antibacterial Applications
Metal(II) complexes of a compound structurally related to this compound have been synthesized and shown to possess significant antioxidant and antibacterial properties. These properties highlight potential applications in therapeutic and pharmacological fields (Ejidike & Ajibade, 2015).
NMR Analysis of Substituted Polycycloalkanes
NMR analysis of various bicycloalkanes, including those substituted with amino and ammonio groups, provides insights into the structural and chemical characteristics of these compounds. This research is crucial for understanding the properties of such compounds in various applications, including drug design (Della, Kasum, & Kirkbride, 1987).
Synthesis of Electroactive Phenol-Based Polymer
The synthesis of a phenol-based polymer, involving a compound structurally similar to this compound, has applications in the field of materials science. This polymer demonstrates potential in electrical conductivity and fluorescence, indicating its utility in various technological applications (Kaya & Aydın, 2012).
Anti-Cancer Drug Synthesis
Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These activities are indicative of their potential in the development of new anti-cancer drugs (Sondhi et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .
Properties
IUPAC Name |
4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZZILDQZEXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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